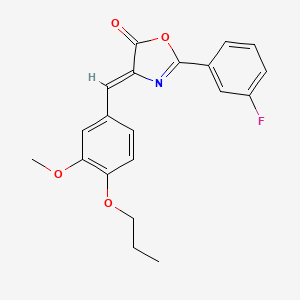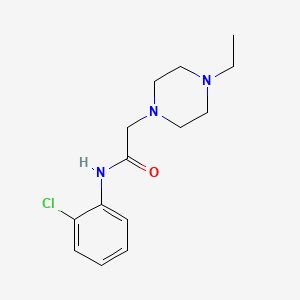![molecular formula C23H18N2O3 B4878404 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B4878404.png)
1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione, also known as MK-801, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s and has since been widely studied for its potential therapeutic applications in neurological and psychiatric disorders.
Mecanismo De Acción
1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel and blocking the flow of calcium ions. This results in a decrease in excitatory neurotransmission and an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione has been shown to have a variety of biochemical and physiological effects. It can induce neuronal cell death, alter synaptic plasticity, and modulate neurotransmitter release. It has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione in lab experiments is its high potency and selectivity for the NMDA receptor. However, it can also be toxic at high concentrations and its effects can be difficult to interpret due to its complex mechanism of action.
Direcciones Futuras
There are many potential future directions for research involving 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione. One area of interest is the development of more selective NMDA receptor antagonists with fewer side effects. Another area of interest is the investigation of the role of NMDA receptors in neurodegenerative diseases and the potential for NMDA receptor antagonists as therapeutic agents. Additionally, the use of 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione in combination with other drugs or therapies is an area of active research.
Métodos De Síntesis
1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione can be synthesized through a multi-step process starting with 2-benzyl-4-methylphenol and 3-phenylquinoxalin-2,4-dione. The key step in the synthesis involves the reaction of the intermediate 1-[2-(4-methylphenyl)-2-hydroxyethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione with phosgene to form the final product.
Aplicaciones Científicas De Investigación
1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione has been extensively studied in both in vitro and in vivo models for its potential therapeutic applications in neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has also been used in research to investigate the role of NMDA receptors in learning and memory.
Propiedades
IUPAC Name |
1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-16-11-13-17(14-12-16)21(26)15-24-20-10-6-5-9-19(20)22(27)25(23(24)28)18-7-3-2-4-8-18/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHAUDUDJRNKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-oxo-2-(p-tolyl)ethyl)-3-phenylquinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4878344.png)
![6-bromo-3-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4878345.png)

![N-[4-({2-[(2,4-dimethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4878363.png)
![5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4878370.png)

![4-{4-allyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4878377.png)
![3-hydroxy-3',6',10,11b-tetramethyl-2,3,3a',4,4',5',6,6',6a,6b,7,7',7a',8,11a,11b-hexadecahydro-3'H-spiro[benzo[a]fluorene-9,2'-furo[3,2-b]pyridin]-11(1H)-one](/img/structure/B4878379.png)
![N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4878399.png)

![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4878412.png)